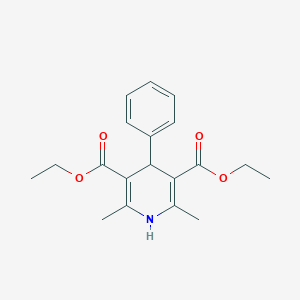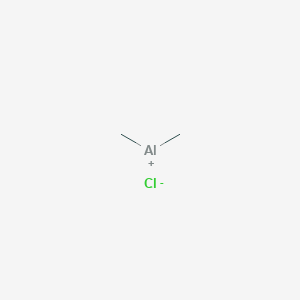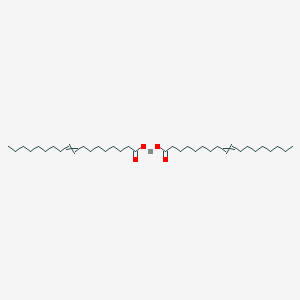
Bis(methylcyclopentadienyl)nickel(II)
Vue d'ensemble
Description
Bis(methylcyclopentadienyl)nickel(II), also known as 1,1’-Dimethylnickelocene, is a nickel catalyst with the linear formula Ni(C5H4CH3)2 . It has a molecular weight of 216.93 . It is a dark green to black moist crystalline solid or liquid .
Molecular Structure Analysis
The molecular structure of Bis(methylcyclopentadienyl)nickel(II) is represented by the formula Ni(C5H4CH3)2 . The InChI key is IHRNDXJDUYVDRB-UHFFFAOYSA-N .Chemical Reactions Analysis
Bis(methylcyclopentadienyl)nickel(II) is used as a reactant for the synthesis of nickel sandwich complexes, N-heterocyclic carbene complexes, and functionally substituted monocyclopentadienyl compounds .Physical And Chemical Properties Analysis
Bis(methylcyclopentadienyl)nickel(II) is a dark green to black moist crystalline solid or liquid . It has a melting point of 34-36°C and a boiling point of 85-90°C at 1 mmHg . It is not soluble in water .Applications De Recherche Scientifique
Catalyst in Chemical Reactions
Bis(methylcyclopentadienyl)nickel(II) is often used as a catalyst in various chemical reactions . It’s particularly effective due to its unique properties, including its stability and reactivity .
Synthesis of Nickel Sandwich Complexes
This compound is used as a reactant for the synthesis of nickel sandwich complexes . These complexes have a wide range of applications in areas such as catalysis and materials science .
Synthesis of N-Heterocyclic Carbene Complexes
Bis(methylcyclopentadienyl)nickel(II) is also used in the synthesis of N-heterocyclic carbene complexes . These complexes are important in organometallic chemistry and have potential applications in catalysis .
Synthesis of Functionally Substituted Monocyclopentadienyl Compounds
This compound is a key reactant in the synthesis of functionally substituted monocyclopentadienyl compounds . These compounds have various applications in organic and inorganic chemistry .
Controlled Growth of Nickel Nanoparticles
Bis(methylcyclopentadienyl)nickel(II) is a volatile OMCVD precursor used for the controlled growth of nickel nanoparticles on silicon substrates . Metallic nickel nanoparticles embedded on silicon have potential uses in the manufacture of high-density storage media .
Generation of Nickel Oxide Thin Films
Nickel oxide thin films are generated via OMCVD in the presence of O2 or H2O2 using Bis(methylcyclopentadienyl)nickel(II) . These thin films have potential applications in various fields such as electronics and energy storage .
Safety and Hazards
Bis(methylcyclopentadienyl)nickel(II) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .
Orientations Futures
Bis(methylcyclopentadienyl)nickel(II) has potential applications in the manufacture of high-density storage media due to its role in the controlled growth of nickel nanoparticles on silicon substrates . It can also be used for the generation of nickel oxide thin films via OMCVD in the presence of O2 or H2O2 .
Propriétés
IUPAC Name |
5-methylcyclopenta-1,3-diene;methylcyclopentane;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTZWSVNFREVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Ni-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11984644 | |
CAS RN |
1293-95-4 | |
| Record name | Nickelocene,1,1'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the limitations of using Bis(methylcyclopentadienyl)nickel(II) in achieving high-purity nickel deposits?
A1: While Bis(methylcyclopentadienyl)nickel(II) can be used to create nickel-containing materials, it often results in deposits with relatively low nickel content, typically around 10 atomic percent []. Attempts to increase the nickel content by introducing oxygen or hydrogen during deposition have been unsuccessful, leading to increased oxygen incorporation instead []. This limitation suggests that alternative precursors, such as tetrakis(trifluorophosphine)nickel(0), may be more suitable when higher nickel purity is desired [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)



